Cas no 1805638-06-5 (Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate)

Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate
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- インチ: 1S/C11H9FN2O4/c1-2-18-10(15)5-7-3-4-9(14(16)17)8(6-13)11(7)12/h3-4H,2,5H2,1H3
- InChIKey: BQLIYQLXULJYFM-UHFFFAOYSA-N
- ほほえんだ: FC1C(C#N)=C(C=CC=1CC(=O)OCC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 373
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 95.9
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015021281-500mg |
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate |
1805638-06-5 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
Alichem | A015021281-1g |
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate |
1805638-06-5 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Alichem | A015021281-250mg |
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate |
1805638-06-5 | 97% | 250mg |
489.60 USD | 2021-06-18 |
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetateに関する追加情報
Comprehensive Overview of Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate (CAS No. 1805638-06-5)
Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate (CAS No. 1805638-06-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its cyano, fluoro, and nitro functional groups, exhibits unique chemical properties that make it valuable for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to serve as a versatile intermediate in the development of small-molecule inhibitors and fluorinated pharmaceuticals.
The compound's molecular structure, featuring a phenylacetate backbone with strategically placed substituents, allows for selective reactivity in cross-coupling reactions and nucleophilic substitutions. This makes Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate a critical building block in modern medicinal chemistry. Recent studies highlight its role in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates, a hot topic in preclinical research.
In the context of green chemistry, scientists are exploring sustainable synthesis routes for 1805638-06-5 to minimize environmental impact. Questions like "How to improve the yield of Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate?" or "What catalysts enhance its selectivity?" are frequently searched in academic databases and AI-driven literature tools. The compound’s fluorine atom also aligns with the growing demand for fluorinated compounds in materials science, where they contribute to thermal stability and lipophilicity.
From an industrial perspective, CAS No. 1805638-06-5 is often discussed alongside high-value fine chemicals due to its niche applications. Its nitro group offers redox versatility, enabling transformations into amines or hydroxylamines—key steps in producing heterocyclic scaffolds. These features resonate with trends in fragment-based drug design, where modularity and functional group diversity are prioritized.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate, ensuring purity and consistency for research use. As the pharmaceutical industry shifts toward targeted therapies, compounds like this are increasingly relevant for developing kinase inhibitors or GPCR modulators. Searches for "synthetic protocols for fluorophenylacetates" or "safety data of 1805638-06-5" reflect user interest in both practical and theoretical aspects.
In summary, Ethyl 3-cyano-2-fluoro-4-nitrophenylacetate exemplifies the intersection of structural complexity and functional utility in organic synthesis. Its relevance to drug development, material science, and sustainable chemistry ensures its continued prominence in scientific discourse. For researchers seeking to leverage its properties, understanding its reaction mechanisms and derivatization potential is paramount.
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